molecular formula C20H15Cl3N2OS B138027 (S)-Sertaconazole CAS No. 583057-51-6

(S)-Sertaconazole

Cat. No.: B138027
CAS No.: 583057-51-6
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-LJQANCHMSA-N
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Description

(S)-Sertaconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of fungal infections, particularly those affecting the skin. The compound exhibits broad-spectrum antifungal activity, making it effective against various dermatophytes, yeasts, and molds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Sertaconazole involves several steps, starting from the appropriate imidazole derivative. The key steps include:

    Formation of the imidazole ring: This is typically achieved through the reaction of a suitable dicarbonyl compound with an amine.

    Introduction of the chiral center: The chiral center is introduced using enantioselective synthesis techniques, often involving chiral catalysts or auxiliaries.

    Functionalization of the imidazole ring:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or continuous flow reactors: These are used to control reaction conditions precisely.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-Sertaconazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.

    Substitution: The imidazole ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antifungal properties.

Scientific Research Applications

(S)-Sertaconazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in the study of imidazole chemistry and the development of new antifungal agents.

    Biology: Research focuses on its mechanism of action and interactions with fungal cell membranes.

    Medicine: this compound is extensively studied for its efficacy in treating fungal infections and its potential use in combination therapies.

    Industry: The compound is used in the formulation of antifungal creams, ointments, and other topical applications.

Mechanism of Action

(S)-Sertaconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis.

Comparison with Similar Compounds

  • Ketoconazole
  • Clotrimazole
  • Miconazole
  • Econazole

Comparison: (S)-Sertaconazole is unique in its broad-spectrum activity and its ability to disrupt fungal cell membranes more effectively than some of its counterparts. Unlike ketoconazole, which has systemic toxicity concerns, this compound is primarily used topically, reducing the risk of systemic side effects.

Properties

IUPAC Name

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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